molecular formula C10H7BrF2N2 B2372149 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole CAS No. 2248278-33-1

5-Bromo-4-(difluoromethyl)-1-phenylpyrazole

Cat. No.: B2372149
CAS No.: 2248278-33-1
M. Wt: 273.081
InChI Key: NCSNMPCBXGUHAZ-UHFFFAOYSA-N
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Description

5-Bromo-4-(difluoromethyl)-1-phenylpyrazole: is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of bromine, difluoromethyl, and phenyl groups in this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(difluoromethyl)-1-phenylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-(difluoromethyl)-1-phenylpyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(difluoromethyl)-1-phenylpyrazole involves its interaction with specific molecular targets and pathways. The presence of the bromine, difluoromethyl, and phenyl groups allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(difluoromethyl)-1-phenylpyrazole is unique due to its specific combination of bromine, difluoromethyl, and phenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-4-(difluoromethyl)-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2/c11-9-8(10(12)13)6-14-15(9)7-4-2-1-3-5-7/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSNMPCBXGUHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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